molecular formula C21H15ClN4O B278136 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide

Cat. No.: B278136
M. Wt: 374.8 g/mol
InChI Key: FYEBAHGFXYKAFN-VAWYXSNFSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is a versatile scaffold in medicinal chemistry, and a phenylprop-2-enamide group, contributing to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with nitrous acid, followed by chlorination to introduce the chloro substituent.

    Coupling Reaction: The chlorinated benzotriazole is then coupled with cinnamic acid derivatives under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Oxides and hydroxylated derivatives.

    Reduction Products: Amines and reduced benzotriazole derivatives.

    Substitution Products: Various substituted benzotriazole derivatives.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide involves its interaction with molecular targets, such as enzymes and receptors. The benzotriazole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. The phenylprop-2-enamide group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-phenylacrylamide: Unique due to its specific substitution pattern and combination of functional groups.

    Other Benzotriazole Derivatives: Compounds with different substituents on the benzotriazole ring, such as (2E)-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide.

    Phenylprop-2-enamide Derivatives: Compounds with variations in the phenylprop-2-enamide group, such as (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-(4-methoxyphenyl)prop-2-enamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzotriazole moiety with a phenylprop-2-enamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN4O

Molecular Weight

374.8 g/mol

IUPAC Name

(E)-N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C21H15ClN4O/c22-17-13-19-20(25-26(24-19)16-9-5-2-6-10-16)14-18(17)23-21(27)12-11-15-7-3-1-4-8-15/h1-14H,(H,23,27)/b12-11+

InChI Key

FYEBAHGFXYKAFN-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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